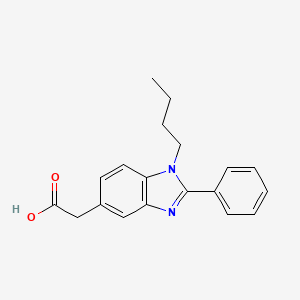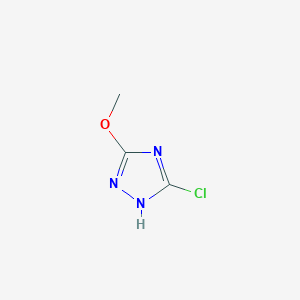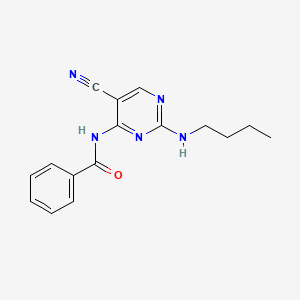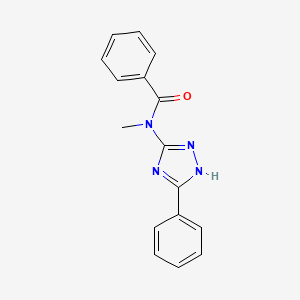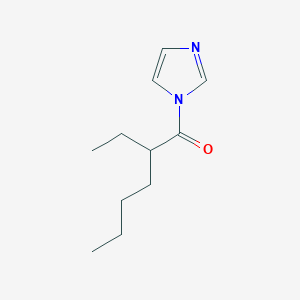![molecular formula C12H11ClN2O3 B12931859 4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde CAS No. 6630-51-9](/img/structure/B12931859.png)
4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with a complex structure that includes a chlorophenethyl group and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenethylamine with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. For instance, the use of cobalt-catalyzed aminocarbonylation has been shown to be effective in similar synthetic processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: Formation of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-methanol.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. For example, it may inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to cell death in pathogenic organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenethyl alcohol
- 4-Chlorophenethyl bromide
- 4-Chlorophenyl isocyanate
Uniqueness
4-(4-Chlorophenethyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its imidazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
6630-51-9 |
|---|---|
Formule moléculaire |
C12H11ClN2O3 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-8(2-4-9)5-6-12(7-16)10(17)14-11(18)15-12/h1-4,7H,5-6H2,(H2,14,15,17,18) |
Clé InChI |
URRAORPLKZZYEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2(C(=O)NC(=O)N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
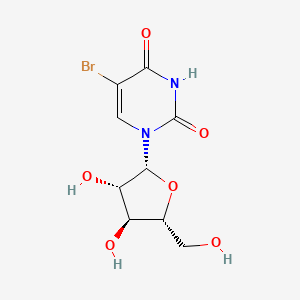
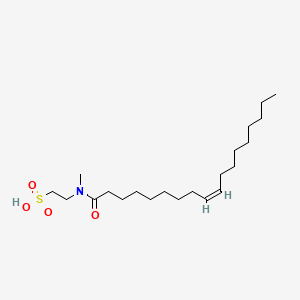
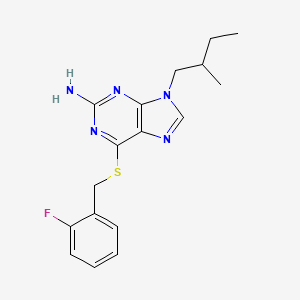
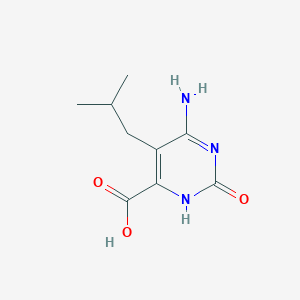
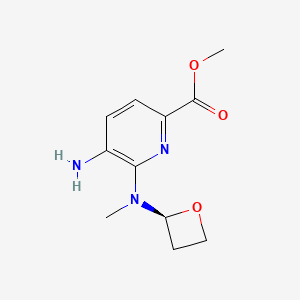

![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
